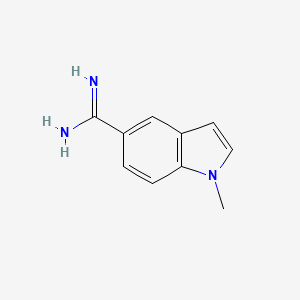

1-Methyl-1h-indole-5-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-1h-indole-5-carboximidamide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a methyl group at the 1-position and a carboximidamide group at the 5-position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-indole-5-carboximidamide typically involves the functionalization of the indole ring. One common method is the reaction of 1-methylindole with cyanamide under acidic conditions to introduce the carboximidamide group at the 5-position. This reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-indole-5-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines .

Scientific Research Applications

1-Methyl-1h-indole-5-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1h-indole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

- 1-Methylindole-5-carboxamide

- 1-Methylindole-5-carboxaldehyde

- 1-Methylindole-5-carbonitrile

Comparison: 1-Methyl-1h-indole-5-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

1-Methyl-1H-indole-5-carboximidamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes, influencing metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.

- Cell Signaling Modulation : The compound modulates key signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can lead to alterations in gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Preliminary studies have demonstrated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) have been reported in the range of 3.13 to 100 μg/ml .

- Anticancer Properties : The compound has shown promise in cancer research, particularly in modulating pathways associated with tumor growth and survival. Its ability to influence apoptosis and cell cycle regulation positions it as a potential candidate for cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several indole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent against resistant strains .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. These effects are mediated through the activation of specific signaling pathways that regulate cell survival and death .

Dosage Effects

The biological activity of this compound is dose-dependent:

- Low Doses : At lower concentrations, the compound promotes beneficial effects such as enhanced cell survival and proliferation.

- High Doses : Conversely, higher concentrations can lead to cytotoxic effects, including cell death and tissue damage. This biphasic response underscores the importance of dosage in therapeutic applications .

Temporal Effects

Long-term exposure studies indicate that the compound's effects can change over time due to stability and degradation factors. Sustained exposure may lead to persistent alterations in cellular function and gene expression profiles.

Data Table: Summary of Biological Activities

Properties

CAS No. |

71889-74-2 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-methylindole-5-carboximidamide |

InChI |

InChI=1S/C10H11N3/c1-13-5-4-7-6-8(10(11)12)2-3-9(7)13/h2-6H,1H3,(H3,11,12) |

InChI Key |

WYRBSQXVDKVTEQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.